2,4-Difluoro-N-hydroxybenzenecarboximidamide

Übersicht

Beschreibung

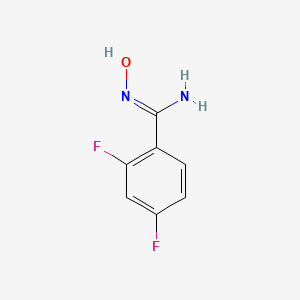

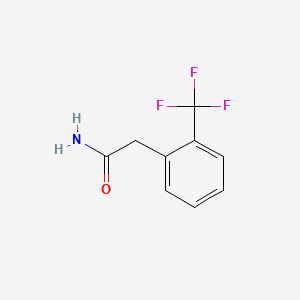

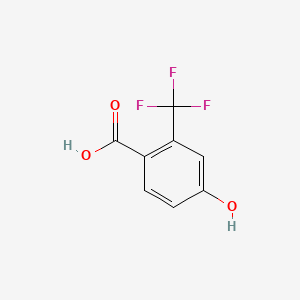

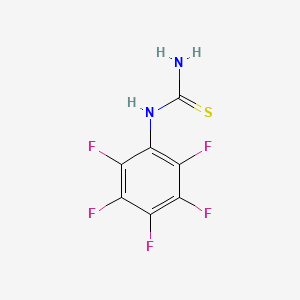

2,4-Difluoro-N-hydroxybenzenecarboximidamide is a chemical compound with the CAS Number: 883022-90-0 . It has a molecular weight of 172.13 . The IUPAC name for this compound is 2,4-difluoro-N’-hydroxybenzenecarboximidamide . The InChI Code for this compound is 1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,7H,10H2 .

Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-N-hydroxybenzenecarboximidamide is C7H6F2N2O . The InChI key for this compound is PZPJYWJJSHFKEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Difluoro-N-hydroxybenzenecarboximidamide is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Reactivity of Proteins with Reactive Groups

Protein Reactivity in Connective Tissues and Epithelial Structures Research utilizing 2,4-dinitrofluorobenzene highlights its application as a histochemical reagent to localize reactive groups of proteins in connective tissues and epithelial structures. This compound's specificity for α-amino, ε-amino groups of lysine, and sulfhydryl groups of cysteine underscores its utility in studying protein structures and functions (Zerlotti & Engel, 1962).

Material Science Applications

Humidity Sensing through Reversible Isomerization A covalent organic framework (COF) study incorporating diiminol moieties demonstrated rapid, passive, reversible color changes in the presence of polar solvents, especially water. This finding suggests potential applications in humidity sensing and the development of colorimetric sensors, leveraging the structural changes for electronic structure modifications (Jhulki et al., 2020).

Supercapacitor Electrolytes

Enhanced Capacitance with Redox-active Electrolytes Investigations into supercapacitor carbon electrodes' electrochemical behavior identified significant capacitance improvements when operated in solutions modified by redox-active species. This research emphasizes the role of stereochemistry and redox-active additives in enhancing supercapacitor performance, suggesting a pathway for optimizing energy storage devices (Frąckowiak et al., 2014).

Fluorinated Compounds in Polymer Science

Polyfluorinated Polyimide Synthesis The synthesis of polyfluorinated polyimide with high optical transparency and thermal stability from specific dianhydride and diamine precursors showcases the integration of fluorinated compounds into high-performance materials. These materials' unique properties, such as low dielectric constants and moisture absorption, position them as promising candidates for electronics and aerospace applications (Ando et al., 1992).

Synthetic Chemistry

Microreactor Synthesis of Fluorinated Compounds The application of microflow processes for the synthesis of fluorinated synthetic intermediates demonstrates the efficiency and scalability of producing complex molecules. This approach not only enhances reaction safety and efficiency but also opens new avenues for the pharmaceutical industry's production of intermediates (Deng et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNFKOIWDXLTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-N-hydroxybenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)